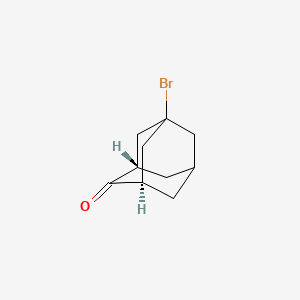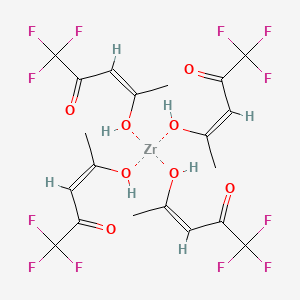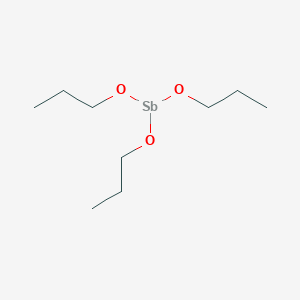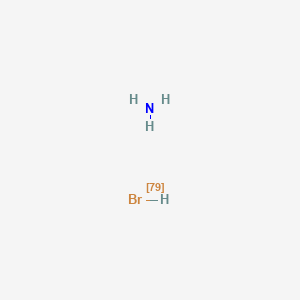
5-Bromo-2-adamantone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-adamantone is an organic compound belonging to the adamantane family. It is characterized by its unique tricyclic structure, which includes a bromine atom attached to the second carbon of the adamantane skeleton. This compound is known for its white crystalline solid form, with a melting point ranging from 200 to 202°C and a boiling point of approximately 360-361°C . It exhibits slight solubility in water and is primarily used in the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-adamantone typically involves the bromination of 2-adamantanone. One common method includes the use of bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the adamantane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The bromination reaction is carefully monitored to prevent over-bromination and to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-adamantone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 2-adamantanone derivatives.
Reduction Reactions: The carbonyl group in this compound can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: 2-adamantanone derivatives.
Reduction: 2-adamantanol.
Oxidation: 2-adamantanone carboxylic acid.
Scientific Research Applications
5-Bromo-2-adamantone has diverse applications in scientific research:
Mechanism of Action
The precise mechanism of action for 5-Bromo-2-adamantone remains incompletely understood. it is postulated that the compound functions as a proton donor. By donating a proton to the substrate, this protonation reaction is believed to facilitate the formation of a wide range of organic compounds . The molecular targets and pathways involved in these reactions are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Adamantanone: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloro-2-adamantone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
2-Methyl-2-adamantanol: A derivative with a methyl group, showing different chemical behavior and uses.
Uniqueness
5-Bromo-2-adamantone is unique due to its bromine substitution, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research .
Properties
Molecular Formula |
C10H13BrO |
|---|---|
Molecular Weight |
229.11 g/mol |
IUPAC Name |
(1R,3S)-5-bromoadamantan-2-one |
InChI |
InChI=1S/C10H13BrO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2/t6?,7-,8+,10? |
InChI Key |
TXEWIOREYPSNRR-VZCHMASFSA-N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@@H](C2=O)CC1C3)Br |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12061423.png)












